Carvacryl ethyl ether
Description
Contextualization within Monoterpenoid Ether Chemistry and Related Natural Products
Carvacryl ethyl ether belongs to the chemical class of monoterpenoid ethers. Monoterpenoids are a large and diverse group of natural products derived from two isoprene (B109036) units. They are major constituents of the essential oils of many plants, contributing to their characteristic aromas and biological activities. iastate.edunih.gov The etherification of monoterpenoids, a process that involves the formation of an ether linkage (-O-), is a key strategy in medicinal and agricultural chemistry. usp.br This modification can significantly alter the physicochemical properties of the parent molecule, such as its polarity, volatility, and stability, which in turn can influence its biological activity. ontosight.ai
The study of this compound is deeply rooted in the investigation of its natural precursor, carvacrol (B1668589). Carvacrol (5-isopropyl-2-methylphenol) is a major component of the essential oils of plants such as oregano (Origanum vulgare), thyme (Thymus vulgaris), and wild bergamot. ontosight.aiwikipedia.org It shares a close structural relationship with its isomer, thymol (B1683141), another widely studied phenolic monoterpenoid. rsc.org The rich history of traditional use and extensive scientific research on these natural phenols provides a strong foundation for exploring their synthetic derivatives. The synthesis of this compound, by replacing the hydroxyl proton of carvacrol with an ethyl group, represents a targeted approach to modulate its properties while retaining the core monoterpenoid scaffold. ontosight.aichemicalbook.com
Overview of Previous Research Trajectories on Carvacrol Derivatives
The scientific journey into carvacrol derivatives has been driven by the desire to harness and improve upon the already significant biological properties of the parent compound. researchgate.net Early research recognized the potent antimicrobial, antifungal, and insecticidal activities of carvacrol. wikipedia.orgiomcworld.com However, limitations such as its low water solubility, potential for volatility, and distinct organoleptic properties (a strong, pungent odor) presented challenges for its broader application. ontosight.ainih.gov
Initial research trajectories focused on simple chemical modifications, primarily through esterification and etherification of the phenolic hydroxyl group. iastate.eduresearchgate.net These early studies aimed to establish structure-activity relationships (SAR), seeking to understand how different chemical groups attached to the carvacrol backbone would influence its biological efficacy. researchgate.netnih.gov For instance, researchers synthesized a range of carvacryl esters and ethers and evaluated their effects against various bacteria, fungi, and insects. iastate.eduresearchgate.net These studies often revealed that derivatization could indeed lead to compounds with altered and sometimes enhanced bioactivities compared to carvacrol. iastate.edu More recent research has expanded to include the synthesis of more complex derivatives, such as those incorporating other bioactive moieties, to explore synergistic effects and novel therapeutic applications, including anticancer and anti-malarial properties. rsc.orgnih.gov
Rationale for Investigating this compound: Enhancing Biological Activities and Expanding Applications
The primary rationale for investigating this compound lies in the potential to enhance the biological activities of carvacrol and to expand its utility in various applications. ontosight.ai The ethyl ether modification is a strategic choice aimed at overcoming some of the inherent limitations of the parent molecule.
One key driver is the pursuit of enhanced biological efficacy . Research has shown that the etherification of carvacrol can lead to derivatives with improved performance against specific biological targets. For example, studies have demonstrated that this compound exhibits notable insecticidal activity. In one study, while carvacrol itself showed some larvicidal effect against the western corn rootworm, its ethyl ether derivative displayed significantly enhanced mortality rates. iastate.edu
Table 1: Larvicidal Activity of Carvacrol and its Derivatives against the Western Corn Rootworm (Diabrotica virgifera virgifera) iastate.edu
| Compound | Concentration (ppm) | Mortality (%) |
|---|---|---|
| Carvacrol | 200 | 50 |
| This compound | 200 | 80 |
Table 2: Antibacterial Activity of Carvacrol and its Derivatives researchgate.net
| Compound | Bacillus megaterium (Zone of Inhibition, mm) | Bacillus japonicum (Zone of Inhibition, mm) | Bacillus polymyxa (Zone of Inhibition, mm) | Bacillus subtilis (Zone of Inhibition, mm) |
|---|---|---|---|---|
| Carvacrol | 18 | 17 | 16 | 18 |
| This compound | 16 | 15 | 15 | 16 |
Furthermore, the investigation of this compound is motivated by the desire to improve physicochemical properties for specific applications. The modification of the phenolic hydroxyl group into an ether linkage can alter properties like water solubility and volatility. ontosight.ai For example, this compound is described as a colorless liquid with a warm-spicy-herbaceous odor, which is considered sweeter than that of carvacryl acetate (B1210297), making it potentially more suitable for use in flavor compositions. chemicalbook.com This highlights its potential application in the food and fragrance industries not just for its bioactivity but also for its organoleptic profile. nih.gov Research also points to the potential antioxidant and anti-inflammatory properties of this compound, opening up avenues for its use in pharmaceuticals and cosmetics. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-13-12-8-11(9(2)3)7-6-10(12)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTAGKFIHPPPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063584 | |
| Record name | Benzene, 2-ethoxy-1-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063584 | |
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Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, warm spicy herbaceous aroma, aroma similar to carrot | |
| Record name | Carvacryl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1256/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethoxy-1-methyl-4-(1-methylethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble in water, miscible in oils, soluble (in ethanol) | |
| Record name | Carvacryl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1256/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.935-0.942 | |
| Record name | Carvacryl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1256/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4732-13-2 | |
| Record name | Carvacrol ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4732-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carvacryl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732132 | |
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| Record name | Benzene, 2-ethoxy-1-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-ethoxy-1-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropyl-2-methylphenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CARVACRYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906L430D7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethoxy-1-methyl-4-(1-methylethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Strategies and Methodological Advancements for Carvacryl Ethyl Ether and Its Analogues
Established Synthetic Pathways for Carvacryl Ethyl Ether
Nucleophilic Substitution and Etherification Reactions
The primary and most established method for synthesizing this compound is through nucleophilic substitution, specifically the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of carvacrol (B1668589) to form a carvacrolate anion, which then acts as a nucleophile, attacking an ethyl halide (such as ethyl iodide or ethyl bromide) in an SN2 reaction. wikipedia.orgyoutube.com
The general reaction is as follows:
First, carvacrol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the alkoxide. nih.govlibretexts.org
The resulting carvacrolate then reacts with an ethyl halide to yield this compound. nih.gov
One documented procedure involves reacting carvacrol with an alkyl iodide in the presence of potassium carbonate in acetone, followed by refluxing for 24 hours. nih.gov Another method describes the preparation of this compound from carvacrol and diethyl sulfate (B86663) in a cold, weak aqueous alkali solution. chemicalbook.com The etherification can also be achieved by passing vapors of ethyl alcohol and carvacrol over a thorium dioxide (ThO₂) catalyst at high temperatures (400-500°C). chemicalbook.com
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org However, the choice of reagents is crucial. For instance, using secondary or tertiary alkyl halides can lead to elimination reactions as a competing pathway. masterorganicchemistry.com
Applications of Phase Transfer Catalysis in Ether Synthesis
Phase transfer catalysis (PTC) offers a significant improvement for the synthesis of ethers like this compound, particularly when dealing with reactants that are soluble in different, immiscible phases. tcichemicals.comimpag.ch This methodology facilitates the transfer of the anionic nucleophile (carvacrolate) from the aqueous phase to the organic phase, where the ethyl halide is dissolved. impag.ch
A typical phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyltributylammonium bromide (BTAB), is soluble in both phases and carries the carvacrolate anion into the organic phase. impag.chiastate.edu This enhances the reaction rate and allows the synthesis to proceed under milder conditions with easier work-up procedures. tcichemicals.com
For the synthesis of ether derivatives of phenolic monoterpenoids like carvacrol, the phenol (B47542) is dissolved in a solvent like dichloromethane (B109758) along with the alkyl halide and the phase-transfer catalyst. iastate.edu An aqueous solution of a base, such as sodium hydroxide (B78521), is then added, and the mixture is stirred at room temperature. iastate.edu This technique has proven successful for the etherification of aromatic alcohols with alkyl halides. iastate.edu
Advanced Synthetic Approaches and Yield Optimization
Microwave Irradiation Techniques in Carvacryl Ether Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettsijournals.com In the context of carvacryl ether synthesis, microwave irradiation has been successfully employed to improve efficiency. researchgate.netbenthamscience.com
The synthesis of carvacryl ethers can be achieved by reacting carvacrol with various alkyl halides under microwave irradiation. researchgate.net This method is considered environmentally friendly due to reduced energy consumption and often the use of less hazardous solvents. researchgate.netbenthamscience.com For instance, the O-alkylation of alcohols and phenols with alkyl halides has been effectively carried out using CsF-Celite under microwave irradiation. tsijournals.com Another approach involves using a mixture of potassium carbonate and potassium hydroxide in the presence of a phase-transfer catalyst under microwave conditions, achieving high yields in very short reaction times (45-100 seconds). tsijournals.com
Research has shown that reacting carvacrol with alkyl halides on solid supports like silica (B1680970) gel, alumina, or fly ash under microwave irradiation can efficiently produce carvacryl ethers. researchgate.net
Polymer-Supported Reagents in Dimeric Carvacryl Ether Synthesis
The use of polymer-supported reagents provides a practical and efficient method for organic synthesis, allowing for easier purification of products and the potential for automation. cam.ac.uknih.gov In the synthesis of carvacryl ethers, a polymer-supported carvacrol anion can be reacted with alkyl halides. researchgate.netscilit.com
This approach involves anchoring the carvacrol to a solid support, reacting it, and then cleaving the product from the support. This simplifies the work-up process as the excess reagents and by-products attached to the polymer can be easily removed by filtration. cam.ac.uk Studies have investigated the effect of different solvents and supports, with Amberlite IRA 400 being identified as an effective polymer support. researchgate.netscilit.com
While the direct synthesis of dimeric carvacryl ethers using this method is not extensively detailed in the provided context, the synthesis of dimeric ether and ester compounds using dihalides and diacid chlorides with microwave assistance and solid supports has been reported, suggesting a viable pathway for such structures. researchgate.net
Preparation of Functionalized this compound Derivatives for Specific Research Endeavors
The synthesis of functionalized this compound derivatives allows for the exploration of structure-activity relationships and the development of compounds with specific properties. mdpi.comtorvergata.it For example, alkyl 4-oxobutanoate (B1241810) p-substituted carvacryl ethyl ethers have been synthesized and investigated for their potential as tyrosinase inhibitors. torvergata.itresearchgate.net
The synthesis of these derivatives often involves multi-step processes. For instance, carvacrol can first be converted to an intermediate by esterification with chloroacetyl chloride. plos.org This intermediate can then undergo nucleophilic substitution with various functional groups to yield the desired derivatives. plos.org
Another example is the synthesis of carvacrol derivatives containing an amino group. torvergata.it These modifications aim to enhance the biological activity or physicochemical properties of the parent molecule. torvergata.it The functionalization typically occurs at the hydroxyl group, but modifications to the aromatic ring are also possible. torvergata.it
Synthesis of Alkyl 4-Oxobutanoate p-Substituted Carvacryl Ethyl Ethers
A notable class of this compound analogues includes the alkyl 4-oxobutanoate p-substituted derivatives. These compounds have been synthesized and evaluated for their potential as tyrosinase inhibitors, which are significant in medicine and cosmetics for managing melanin (B1238610) overproduction. mdpi.comxjcistanche.com The synthetic route involves a multi-step process, beginning with the etherification of carvacrol.
The general synthesis is depicted in the scheme below, where carvacrol is first reacted to form an ether linkage, followed by further reactions to introduce the alkyl 4-oxobutanoate moiety. mdpi.comresearchgate.net Research has shown that these synthetic ethers can be more effective at inhibiting tyrosinase than the parent carvacrol molecule. mdpi.comxjcistanche.com
General Synthetic Scheme for Alkyl 4-Oxobutanoate p-Substituted Carvacryl Ethyl Ethers
| Step | Description | Reactants |
|---|---|---|
| 1 | Etherification of Carvacrol | Carvacrol, Appropriate halo-substituted intermediate, Base (e.g., K₂CO₃) |
| 2 | Introduction of the Oxobutanoate Group | The carvacryl ether intermediate from Step 1, Alkyl 4-halobutanoate |
Table 1: A generalized representation of the synthetic steps involved in producing Alkyl 4-Oxobutanoate p-Substituted Carvacryl Ethyl Ethers. The specific reagents and conditions can be varied to produce a range of derivatives. mdpi.comresearchgate.net
Derivatization for Surface Functionalization: Amine-Terminated Carvacryl Ethers
The functionalization of surfaces with bioactive molecules is a key strategy in developing advanced materials, particularly for medical devices. To this end, carvacrol ethers featuring a terminal amine group (α-NH₂) have been synthesized. xjcistanche.com This terminal amine serves as a chemical handle for the covalent attachment of the molecule onto suitably modified surfaces, such as gold. xjcistanche.com
The synthesis involves modifying the carvacrol structure to include an ether linkage with a terminal amine. This derivatization allows the potent biological properties of carvacrol to be imparted to a material's surface. For instance, a gold surface functionalized with an amine-terminated carvacryl ether demonstrated significant antifungal activity, achieving 65% inhibition against C. albicans. xjcistanche.com A key advantage of this covalent attachment is the stability of the functionalization, with the antifungal activity being retained even after a month of storage. xjcistanche.com The use of amines for surface modification is a well-established technique for enhancing the stability and interactive properties of materials. nih.gov
Research Findings for Amine-Terminated Carvacryl Ether
| Derivative | Application | Finding | Source |
|---|---|---|---|
| Amine-Terminated Carvacryl Ether | Antifungal Surface Coating | Achieved 65% inhibition of C. albicans growth when covalently attached to a gold surface. | xjcistanche.com |
| Amine-Terminated Carvacryl Ether | Stability of Functionalized Surface | Fungicidal activity was preserved after one month of storage at 4°C. | xjcistanche.com |
Table 2: Summary of research findings on the application of amine-terminated carvacryl ethers for surface functionalization. xjcistanche.com
Metronidazole (B1676534) Carvacrol Ether Derivative Synthesis
To develop new therapeutic agents, hybrid molecules that combine the structural features of two different bioactive compounds are often synthesized. An important example is the synthesis of a metronidazole carvacrol ether derivative, which has shown significant activity against pathogenic bacteria like Helicobacter pylori and Clostridium perfringens. mdpi.comaaup.edunih.gov
The synthesis of this ether derivative was accomplished by reacting a tosylated form of metronidazole with carvacrol. aaup.edu Specifically, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (B104242) was dissolved in N,N'-dimethylformamide (DMF) with potassium carbonate (K₂CO₃). Carvacrol, also in DMF, was then added, and the mixture was stirred at 70–80°C for 14–16 hours to yield the target compound. aaup.edu The resulting metronidazole carvacrol ether is a yellow solid. aaup.edu
Analytical Data for Metronidazole Carvacrol Ether Derivative
| Property | Value / Description | Source |
|---|---|---|
| Physical State | Yellow solid | aaup.edu |
| Melting Point | 87–89°C (with decomposition) | aaup.edu |
| IR (KBr, cm⁻¹) ν | 1578, 1360 (NO₂); 1254, 1187 (C-O, ether) | aaup.edu |
| ¹H NMR (CDCl₃) δ | 7.98 (s, 1H, imidazole), 6.95 (d, 1H, aromatic), plus other signals corresponding to the structure. | aaup.edu |
| ESI-MS (m/z) | [M+H]⁺ 304.1660 (Observed); 304.1655 (Calculated) | aaup.edu |
Table 3: Selected analytical data for the synthesized metronidazole carvacrol ether derivative. aaup.edu
Comprehensive Analysis of Biological Activities and Pharmacological Potentials
Antimicrobial Efficacy Investigations
The antimicrobial potential of carvacryl ethyl ether has been evaluated against a range of pathogenic microorganisms. These studies often compare its activity to its parent compound, carvacrol (B1668589), to understand the effect of the ethyl ether modification on its biological function.
Antibacterial Spectrum and Comparative Studies with Carvacrol
The etherification of carvacrol to produce this compound can influence its antibacterial properties. While carvacrol itself is known for its broad-spectrum antimicrobial activity, the modification of its free hydroxyl group can lead to varied efficacy against different bacterial species. nih.gov
Research has shown that this compound exhibits inhibitory effects against certain Gram-positive bacteria.
Bacillus subtilis: Comparative studies have been performed between carvacryl ether derivatives and carvacrol against Bacillus subtilis. researchgate.net For instance, a naphthyl-substituted derivative of carvacryl ether demonstrated more potent antibacterial activity than carvacrol against this bacterium. researchgate.net
Staphylococcus aureus: The antibacterial activity of carvacryl ether derivatives has been tested against Staphylococcus aureus. researchgate.net Some derivatives, such as the m-chloro aryl and m,p-dichloro aryl derivatives, have shown potent activity against this bacterium. researchgate.net
Streptococcus mutans: this compound has been found to inhibit the growth of Streptococcus mutans, a pathogen in the oral cavity. cymitquimica.com The antibacterial activity of carvacrol against S. mutans has been documented, although esterification has been shown to reduce this activity. nih.gov
Clostridium perfringens: A metronidazole (B1676534) carvacrol ether derivative has demonstrated notable activity against Clostridium perfringens. nih.govmdpi.com
Table 1: Antibacterial Activity of this compound and its Derivatives against Gram-Positive Bacteria
| Bacterial Strain | Compound | Observation |
|---|---|---|
| Bacillus subtilis | Naphthyl-substituted carvacryl ether | More potent than carvacrol researchgate.net |
| Staphylococcus aureus | m-chloro aryl and m,p-dichloro aryl carvacryl ether derivatives | Potent activity observed researchgate.net |
| Streptococcus mutans | This compound | Inhibits growth cymitquimica.com |
| Clostridium perfringens | Metronidazole carvacrol ether derivative | Remarkable activity nih.govmdpi.com |
The effectiveness of this compound against Gram-negative bacteria has also been a subject of study.
Escherichia coli: Studies on carvacryl ether derivatives have shown varied results against Escherichia coli. While some derivatives like the m-chloro aryl and m,p-dichloro aryl derivatives did not show activity against E. coli, it is noteworthy that the parent compound, carvacrol, also showed no activity in the same study. researchgate.net Other research indicates carvacrol itself has activity against E. coli. frontiersin.org
Proteus vulgaris: The antibacterial activity of carvacryl ether derivatives has been evaluated against Proteus vulgaris. researchgate.net A naphthyl-substituted derivative of carvacryl ether was found to be more potent than carvacrol against this bacterium. researchgate.net
Helicobacter pylori: Several carvacrol ethers have been investigated for their potential in treating H. pylori infections with promising results. nih.govmdpi.com A metronidazole carvacrol ether derivative, in particular, has shown remarkable activity against two strains of H. pylori. nih.govmdpi.com
Table 2: Antibacterial Activity of this compound and its Derivatives against Gram-Negative Bacteria
| Bacterial Strain | Compound | Observation |
|---|---|---|
| Escherichia coli | m-chloro aryl and m,p-dichloro aryl carvacryl ether derivatives | No activity observed researchgate.net |
| Proteus vulgaris | Naphthyl-substituted carvacryl ether | More potent than carvacrol researchgate.net |
| Helicobacter pylori | Metronidazole carvacrol ether derivative | Remarkable activity nih.govmdpi.com |
Antifungal Properties and Yeast Inhibition
In addition to its antibacterial properties, the antifungal potential of this compound has been explored.
Aspergillus niger: Research has indicated that carvacryl derivatives, including ethers, show activity against the fungal strain Aspergillus niger that is comparable to carvacrol. researchgate.netresearchgate.net Carvacrol itself is known to be effective against Aspergillus niger. carvacrol.com.trnih.govnih.govcore.ac.ukresearchgate.net
Candida albicans: Carvacryl derivatives have demonstrated activity against the yeast Candida albicans that is comparable to carvacrol. researchgate.netresearchgate.net Specifically, a carvacrol ether derivative with a terminal -NH2 group, when attached to a gold surface, showed 65% inhibition of C. albicans. mdpi.com Carvacrol is known to be effective against Candida albicans. carvacrol.com.trnih.govnih.govnih.gov
Table 3: Antifungal and Anti-yeast Activity of this compound and its Derivatives
| Microbial Strain | Compound | Observation |
|---|---|---|
| Aspergillus niger | Carvacryl ether derivatives | Activity comparable to carvacrol researchgate.netresearchgate.net |
| Candida albicans | Carvacryl ether with -NH2 terminal group | 65% inhibition when attached to a gold surface mdpi.com |
Insecticidal and Pest Management Research
This compound, a derivative of the naturally occurring monoterpenoid carvacrol, has been investigated for its insecticidal properties against various pests. Research has explored its efficacy as a larvicide and its impact on the physiology and behavior of different insect species.
This compound has demonstrated larvicidal activity against the yellow fever mosquito, Aedes aegypti. In a study evaluating various carvacrol derivatives, this compound was tested on both field-collected and laboratory-reared (Rockefeller strain) third-instar larvae of Ae. aegypti. The lethal concentration required to kill 50% of the larval population (LC50) was determined after 24 hours of exposure.
For the field-collected larvae, this compound exhibited an LC50 of 120 parts per million (ppm), with a 95% confidence interval of 100 to 148 ppm. researchgate.net Against the more susceptible Rockefeller strain, the LC50 was found to be 67 ppm, with a 95% confidence interval of 57 to 76 ppm. researchgate.net These findings indicate that while this compound possesses larvicidal properties, its potency can vary depending on the mosquito population's resistance profile. researchgate.net
**Larvicidal Activity of this compound against *Aedes aegypti***
| Strain | LC50 (ppm) | 95% Confidence Interval (ppm) |
|---|---|---|
| Field Collected | 120 | 100 - 148 |
| Rockefeller | 67 | 57 - 76 |
The toxicity of this compound has been evaluated against ants of the genus Solenopsis. In a study that synthesized and tested nine carvacrol derivatives, this compound was among the compounds assessed for its lethal effects on worker ants. mdpi.com The acute toxicity was determined 48 hours after topical application, and the lethal dose required to kill 50% of the ant population (LD50) was calculated.
This compound demonstrated an LD50 of 10.8 µg/mg, with a 95% confidence interval of 9.32 to 12.59 µg/mg. preprints.org This indicates that while it is toxic to Solenopsis sp. ants, other derivatives, such as carvacryl benzoate, were found to be more potent. mdpi.compreprints.org The study focused on acute toxicity and did not provide information on the sublethal effects of this compound on the behavior of these social insects. mdpi.com
Acute Toxicity of Carvacrol Derivatives against Solenopsis sp. Ants
| Compound | LD50 (µg/mg) | 95% Confidence Interval (µg/mg) |
|---|---|---|
| This compound | 10.8 | 9.32 - 12.59 |
| Carvacrol | 6.79 | 5.19 - 8.71 |
| Carvacryl Benzoate | 3.20 | 2.86 - 3.57 |
Enzyme Modulation and Inhibition Studies
The interaction of this compound with various enzymes has been a subject of scientific inquiry, particularly in the context of its potential applications in medicine and agriculture.
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.nettorvergata.it Specifically, alkyl 4-oxobutanoate (B1241810) p-substituted carvacryl ethyl ethers were created and screened for this inhibitory activity. researchgate.nettorvergata.it The findings from these studies showed that the synthetic ether derivatives were more effective at inhibiting tyrosinase compared to the parent compound, carvacrol. researchgate.nettorvergata.it This suggests that the structural modifications to this compound can enhance its potential as a tyrosinase inhibitor, which could have applications in controlling melanin overproduction. researchgate.nettorvergata.it
While the broader class of carvacrol derivatives has been noted for its potential to inhibit enzymes such as acetylcholinesterase and various proteases, specific research focusing on the direct inhibitory activity of this compound against these targets is limited in the available scientific literature. researchgate.netmdpi.com For instance, a study on carvacrol derivatives and their effects on Solenopsis ants mentioned the known acetylcholinesterase inhibition by the parent compound, carvacrol, but did not test this activity for the synthesized derivatives, including this compound. mdpi.com Similarly, while a different carvacrol derivative, CAR-4, was shown to interact with the protease of the P. falciparum parasite, this does not provide direct evidence for the protease inhibition activity of this compound. mdpi.com Further research is needed to specifically elucidate the inhibitory effects of this compound on acetylcholinesterase and proteases.
Other Investigated Biological Potentials
Recent scientific exploration has extended beyond the primary applications of this compound and its parent compounds, delving into other significant biological activities. These investigations highlight its potential in oncology, anti-parasitic treatments, and cellular defense mechanisms. The derivatization of carvacrol, leading to compounds like this compound, is a key strategy aimed at enhancing efficacy and overcoming limitations such as solubility and targeted delivery. nih.gov
The potential of carvacrol ethers as antiproliferative agents against human gastric adenocarcinoma (AGS) cells has been an area of promising research. researchgate.netmdpi.com Gastric cancer remains a leading cause of cancer-related morbidity and mortality worldwide, making the development of novel therapeutic agents crucial. nih.gov
Studies have explored a range of carvacrol derivatives, including ethers, for their ability to inhibit the growth of AGS cells. nih.gov Research indicates that the parent compound, carvacrol, exhibits dose-dependent cytotoxic, genotoxic, and apoptotic effects on these cancer cells. nih.govresearchgate.net The mechanism often involves the generation of reactive oxygen species (ROS) and a reduction in cellular glutathione (B108866) levels, leading to oxidative stress and programmed cell death. nih.govresearchgate.net
A significant study on carvacrol-based derivatives revealed important structure-activity relationships for their activity against AGS cells. nih.gov It was found that among ether derivatives, the substitution of the benzyl (B1604629) ring with specific electron-withdrawing groups, particularly in the para position, led to an improvement in biological activity. nih.gov Compounds that showed the most significant inhibitory activity against H. pylori, a bacterium strongly linked to gastric cancer, were subsequently tested for their ability to reduce the proliferation of AGS cells, with some derivatives identified as potential lead compounds for further development. nih.gov
Table 1: Structure-Activity Relationship of Carvacrol Ether Derivatives on Biological Activity This table summarizes findings on how different chemical modifications to carvacrol ether derivatives influence their biological activity, as described in research. Data is illustrative of the relationships found in scientific literature. nih.gov
| Derivative Type | Substitution on Benzyl Ring | Observed Biological Activity Enhancement |
| Benzyl Ether | Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Improved |
| Benzyl Ether | Electron-Donating Groups | Not Tolerated / Reduced |
| Alkyl Ether | Short to Medium Alkyl Chains | Not Tolerated / Reduced |
The exploration of carvacrol derivatives has revealed their potential as a foundation for new anti-malarial agents. nih.gov Malaria, caused by parasites of the Plasmodium genus, requires a continuous pipeline of new drugs to combat growing resistance.
Computational docking studies have identified certain carvacrol derivatives as promising candidates for anti-malarial therapy. nih.gov One such derivative, designated CAR-4, was shown to interact effectively with the binding pocket of a critical protease in the Plasmodium falciparum parasite, which is a common target for anti-malarial drugs. nih.gov This interaction suggests a mechanism for inhibiting parasite function. Furthermore, derivatives of thymol (B1683141), a structural isomer of carvacrol, have also been tested against the human malaria parasite. nih.gov The investigation extends to various heterocyclic derivatives, with compounds containing an oxadiazole ring, which can be synthesized from carvacrol, also showing potential anti-malarial properties. researchgate.net This line of research underscores the value of using natural products like carvacrol as a scaffold to design and synthesize novel therapeutic agents. nih.gov
Table 2: Investigated Carvacrol Derivatives for Anti-Malarial Potential This table outlines derivatives of carvacrol and related compounds that have been studied for their potential activity against the malaria parasite. nih.gov
| Derivative/Compound Class | Target Organism | Investigated Mechanism/Target |
| Carvacrol Derivative (CAR-4) | Plasmodium falciparum | Interaction with parasite protease |
| Thymol-based Chalcones | Plasmodium falciparum | General anti-parasitic activity |
| Essential Oils rich in Carvacrol | Not specified | General anti-malarial assessment |
This compound is recognized as a modulator of the body's antioxidant systems. cymitquimica.comontosight.ai This activity is largely attributed to its derivation from carvacrol, a phenolic compound whose antioxidant properties are well-established. acgpubs.orgcarvacrol.com.tr The antioxidant capacity of these compounds is crucial for protecting cells from damage induced by oxidative stress, a condition linked to numerous chronic diseases.
The mechanism of action involves several pathways. Carvacrol has been shown to enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). nih.gov It also boosts levels of glutathione (GSH), a vital intracellular antioxidant. nih.gov In studies, carvacrol demonstrated a protective effect against lipid peroxidation and DNA damage in fetal liver tissue exposed to toxins. nih.gov Its ability to scavenge free radicals is a core component of its antioxidant effect. acgpubs.orgacademicjournals.org The phenolic hydroxyl group in the carvacrol structure is considered critical to this function. carvacrol.com.tr
Table 3: Effects of Carvacrol on Key Antioxidant Markers This table summarizes the observed effects of carvacrol, the parent compound of this compound, on various components of the cellular antioxidant defense system as reported in experimental studies. nih.gov
| Antioxidant Marker | Observed Effect | Biological Significance |
| Malondialdehyde (MDA) | Decrease | Mitigation of lipid peroxidation |
| Superoxide Dismutase (SOD) | Increase | Enhanced scavenging of superoxide radicals |
| Catalase (CAT) | Increase | Improved decomposition of hydrogen peroxide |
| Glutathione (GSH) | Increase | Strengthened cellular antioxidant capacity |
| Glutathione S-transferase (GST) | Increase | Enhanced detoxification of harmful compounds |
Structure Activity Relationship Sar Elucidation
Influence of Ether Linkage and Alkyl Chain Length on Bioactivity
The transformation of carvacrol's phenolic hydroxyl group into an ether linkage significantly modulates its bioactivity. Studies have indicated that the presence of the ether bond itself is a critical determinant of the compound's efficacy. The masking of the free hydroxyl group, as seen in carvacryl ethers, generally leads to a decrease in antimicrobial activity compared to the parent compound, carvacrol (B1668589). nih.govbohrium.comresearchgate.net This suggests that the free hydroxyl group is crucial for the antimicrobial action of carvacrol, likely through its ability to disrupt bacterial membranes and act as a proton exchanger. nih.govresearchgate.net
Impact of Aromatic Substituents on Efficacy Profiles
The introduction of substituents on an aromatic ring attached to the carvacryl ether moiety can dramatically alter the compound's efficacy. A study on a series of carvacrol-based ether derivatives, where a benzyl (B1604629) ring was attached to the ether oxygen, revealed clear SAR trends regarding aromatic substitution. nih.gov
It was observed that the presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and nitro (NO2), particularly at the para position of the benzyl ring, led to an improvement in antimicrobial activity against H. pylori. nih.gov Conversely, the presence of electron-donating groups on the benzyl ring resulted in a decrease in bioactivity compared to the parent carvacrol. nih.gov This indicates that the electronic properties of the aromatic substituent are a key factor in the compound's mechanism of action.
These findings are summarized in the table below:
| Substituent on Benzyl Ring | Position | Effect on Antimicrobial Activity |
| Electron-withdrawing (e.g., CF3, NO2) | para | Improved |
| Electron-donating | - | Not tolerated (decreased activity) |
Comparative SAR Analysis of Carvacryl Ethers versus Carvacryl Esters
When comparing the bioactivity of carvacryl ethers with their ester counterparts, research has shown that carvacryl esters generally exhibit better antibacterial potency and efficacy. researchgate.net This difference in activity can be attributed to the nature of the linkage to the carvacrol moiety. The ester linkage, being more susceptible to hydrolysis by bacterial enzymes, may release carvacrol at the site of action, thereby exerting its antimicrobial effect.
In contrast, the ether linkage is more stable and less likely to be cleaved. Therefore, the bioactivity of carvacryl ethers is more dependent on the properties of the intact molecule. One study that compared carvacrol with carvacryl methyl ether and carvacryl acetate (B1210297) found that both derivatives were less efficient as antimicrobial agents, reinforcing the importance of the free hydroxyl group for this specific activity. nih.govresearchgate.net
Computational and In Silico Modeling for SAR Prediction
Computational and in silico methods are increasingly being used to predict the SAR of carvacrol derivatives, including ethers. researchgate.net These approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, help in understanding the interaction of these compounds with biological targets at a molecular level and in designing new molecules with enhanced activity. nih.govfrontiersin.orgresearchgate.net
QSAR studies on phenolic compounds have highlighted the importance of descriptors such as lipophilicity, electronic properties, and charge distribution in determining their antibacterial activity. frontiersin.orgresearchgate.net For carvacrol derivatives, in silico predictions of their physicochemical, pharmacokinetic, and toxicological properties are valuable in guiding further research. researchgate.net
Molecular docking studies have been employed to investigate the binding of carvacrol and its derivatives to specific molecular targets. For instance, docking simulations have been used to study the interaction of carvacrol with bacterial enzymes and proteins involved in replication and transcription. nih.gov While specific in silico studies focusing exclusively on carvacryl ethyl ether are not extensively reported, the broader research on carvacrol derivatives provides a framework for predicting its bioactivity. Docking studies on carvacrol and carvacryl acetate have shown their potential as inhibitors of SARS-CoV-2 Mpro, suggesting that carvacryl ethers could also be investigated for similar activities. dergipark.org.tr
Toxicological Research and Safety Profile Assessment
Acute Toxicity Studies in Model Organisms
Acute toxicity studies are fundamental in toxicology, designed to determine the adverse effects of a substance that occur within a short time of exposure, typically a single dose or multiple doses over 24 hours. europa.eunih.gov These studies are crucial for identifying the intrinsic toxicity of a chemical and for determining the dose levels for further toxicological testing. fiveable.me The primary endpoint of such studies is often the median lethal dose (LD50) or lethal concentration (LC50), which is the dose or concentration required to cause mortality in 50% of the test population. nc3rs.org.ukwikipedia.org
Standard in vivo methods for assessing acute oral toxicity include the Fixed Dose Procedure (OECD Test Guideline 420), the Acute Toxic Class Method (OECD Test Guideline 423), and the Up-and-Down Procedure (OECD Test Guideline 425). europa.eu These methods have been developed to reduce the number of animals required compared to classical LD50 tests. nih.gov The choice of animal model, typically rodents such as rats or mice, is critical for these assessments. fiveable.me
Table 1: Illustrative Acute Oral Toxicity Data for a Hypothetical Compound in Rats This table is for illustrative purposes only and does not represent actual data for Carvacryl ethyl ether.
| Dose Group (mg/kg body weight) | Number of Animals | Number of Mortalities | Clinical Signs Observed |
|---|---|---|---|
| Control (Vehicle) | 10 | 0 | No abnormalities |
| 500 | 10 | 1 | Lethargy, piloerection |
| 1000 | 10 | 4 | Ataxia, lethargy, piloerection |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity assays are designed to detect the potential of a chemical to damage genetic material (DNA and chromosomes), which can lead to mutations and potentially cancer.
The dominant lethal assay is an in vivo method used to assess the potential of a substance to cause genetic damage in germ cells. nih.gov A dominant lethal mutation is a genetic change in a germ cell that does not impair its function but is lethal to the resulting embryo. epa.gov Typically, male rodents are exposed to the test substance and then mated with untreated females. epa.gov The induction of dominant lethal mutations is indicated by an increase in post-implantation loss and a decrease in the number of viable offspring. epa.govtandfonline.com This assay is considered a relevant method for assessing mutagenic risk as it evaluates effects on germ cells that can be transmitted to the next generation. oecd.orgoecd.org
Polytene chromosomes are giant chromosomes found in certain specialized cells of some organisms, such as the salivary glands of Drosophila melanogaster (fruit fly). medwinpublisher.orgwikipedia.org These chromosomes are formed through repeated rounds of DNA replication without cell division, resulting in thousands of DNA strands aligned together. allresearchjournal.comnih.gov The distinct banding patterns of polytene chromosomes allow for high-resolution analysis of chromosomal structure. medwinpublishers.com Toxicological studies can utilize these unique chromosomes to investigate the effects of chemicals on chromosome organization and gene activity. medwinpublishers.com Changes in the banding pattern or the induction of chromosomal aberrations can indicate genotoxic potential. allresearchjournal.com
There are no specific studies on the genotoxicity of this compound using dominant lethal mutation assays or chromosomal polyteny degree investigations in the reviewed scientific literature.
In Silico Toxicological Predictions and Risk Assessment Methodologies
In the absence of experimental data, computational or in silico methods can be employed to predict the toxicological properties of a chemical. pozescaf.com These approaches use computer models to estimate the potential toxicity of a substance based on its chemical structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, which correlate the chemical structure of compounds with their known toxicological activities to predict the properties of untested chemicals. nih.gov
In silico toxicology is a valuable tool for prioritizing chemicals for further testing, filling data gaps, and reducing the reliance on animal testing. nih.govfera.co.uk These computational methods can predict a range of toxicological endpoints, including acute toxicity, genotoxicity, and carcinogenicity. pozescaf.comfrontiersin.org The reliability of these predictions is enhanced by using a "weight-of-evidence" approach, which combines the results from multiple QSAR models. fera.co.uk
While a specific in silico toxicological assessment for this compound is not publicly available, such methodologies represent a viable approach to estimate its potential hazards in the absence of empirical data. These predictive models are increasingly being used in regulatory toxicology to support chemical risk assessment. nih.gov
Advanced Analytical and Spectroscopic Methodologies for Characterization in Research
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the isolation and purification of carvacryl ethyl ether from reaction mixtures, which may contain unreacted starting materials, byproducts, and residual solvents.
Column Chromatography Applications
Column chromatography, particularly flash chromatography, serves as a primary technique for the preparative purification of this compound. This method leverages the differential adsorption of components in a mixture onto a solid stationary phase (typically silica (B1680970) gel) as a liquid mobile phase percolates through the column. The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.
In the context of this compound synthesis, which often involves the Williamson ether synthesis from carvacrol (B1668589) (a phenol) and an ethylating agent, the product is significantly less polar than the phenolic starting material. This polarity difference allows for efficient separation. A common mobile phase, or eluent system, for such separations is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). By carefully selecting the ratio of these solvents, the retention times of the desired ether and any impurities can be optimized for effective separation. Researchers typically use a gradient of solvent polarity, starting with a low polarity mixture and gradually increasing it to elute compounds of increasing polarity.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification
Thin-layer chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of the synthesis of this compound. nist.gov By spotting small aliquots of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material like silica gel) at various time intervals, the consumption of reactants and the formation of the product can be visualized. nist.gov
The TLC plate is developed in a sealed chamber containing a suitable solvent system, similar to that used for column chromatography (e.g., a hexane/ethyl acetate mixture). As the solvent moves up the plate by capillary action, the components of the spotted mixture separate based on their polarity. The starting material, carvacrol, being a phenol (B47542), is more polar and will have a lower retention factor (Rƒ) value, meaning it travels a shorter distance up the plate. This compound, being less polar, will have a higher Rƒ value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. TLC is also crucial for identifying the appropriate solvent system for subsequent purification by column chromatography. nist.gov
Spectroscopic Identification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
For structurally related aromatic ethers, ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and the methyl group attached to the aromatic ring (a singlet). Similarly, ¹³C NMR spectroscopy would provide distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the ethoxy group, the isopropyl group, and the ring-attached methyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a sample. For a volatile compound like this compound, GC-MS is an ideal method for assessing its purity and confirming its molecular weight.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under a given set of conditions.
As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound (178.27 g/mol for C₁₂H₁₈O). The fragmentation pattern provides structural information. For an ether, common fragmentation pathways include the cleavage of the C-O bond and rearrangements.
Table 1: Predicted GC-MS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Predicted Molecular Ion (M⁺) | m/z 178 |
| Predicted Key Fragment Ions | m/z 163 (loss of CH₃), m/z 149 (loss of C₂H₅), m/z 135 (loss of C₃H₇) |
Note: The fragmentation pattern is predicted based on the general behavior of aromatic ethers in mass spectrometry and may vary based on the specific instrument and conditions used.
Advanced Characterization for Functionalized Surfaces
While specific studies on surfaces functionalized directly with this compound are limited, the analytical techniques used for characterizing surfaces modified with similar organic molecules, such as carvacrol or thymol (B1683141) derivatives, are well-established. rsc.org These advanced methods provide insights into the chemical composition and morphology of the functionalized surface.
One of the most powerful techniques for this purpose is X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA). nih.govuni.lu XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material. nih.govuni.lu If a surface were functionalized with this compound, XPS would be used to confirm the presence of carbon and oxygen from the ether. High-resolution scans of the C 1s and O 1s regions could provide information about the chemical bonding environments, helping to confirm the covalent attachment of the molecule to the substrate. carlroth.com The atomic percentages of the detected elements can also be determined, offering a quantitative measure of the surface functionalization. rsc.org
Translational Research and Potential Future Applications
Development of Novel Antimicrobial Agents
The antimicrobial properties of carvacrol (B1668589) are well-established, and research into its derivatives, such as carvacryl ethyl ether, aims to develop new agents with potentially enhanced or more targeted efficacy. While direct studies on the antibacterial activity of this compound are not extensively detailed in publicly available research, the known mechanisms of carvacrol provide a strong basis for its potential antimicrobial action. Carvacrol is understood to disrupt the cytoplasmic membrane of bacteria, leading to increased permeability and depolarization. researchgate.net It is hypothesized that this compound may exhibit a similar mode of action.
Research has specifically highlighted the potential of carvacrol derivatives in antifungal applications. A 2022 study on carvacrol derivatives as antifungal agents provides a foundation for the further investigation of this compound against various fungal pathogens. mdpi.com The structural modification of carvacrol into its ethyl ether derivative may influence its solubility, stability, and interaction with microbial cell membranes, potentially offering advantages over the parent compound in certain formulations. Further research is necessary to fully elucidate the antimicrobial spectrum and mechanism of action of this compound.
Advancements in Eco-Friendly Pest Control Strategies
A significant area of research for this compound is in the development of environmentally benign pesticides. As a derivative of a natural compound, it is being investigated as an alternative to conventional synthetic insecticides.
Studies have demonstrated the larvicidal activity of this compound against Aedes aegypti, the mosquito species responsible for transmitting dengue fever, Zika virus, and other diseases. nih.gov Research has quantified its efficacy, providing lethal concentration values necessary to control larval populations.
Larvicidal Activity of this compound against Aedes aegypti
| Compound | Target Pest | LC50 (ppm) - Field Collected | LC50 (ppm) - Rockefeller Strain | Source |
|---|---|---|---|---|
| This compound | Aedes aegypti (larvae) | 120 | 67 | nih.gov |
Further research has explored the insecticidal effects of this compound on Solenopsis ants, commonly known as fire ants. These studies are crucial for developing targeted and eco-friendly solutions for managing this invasive pest. The lethal dose required to control these ants has been determined through topical application bioassays.
Insecticidal Activity of this compound against Solenopsis sp.
| Compound | Target Pest | LD50 (μg/mg) | Source |
|---|---|---|---|
| This compound | Solenopsis sp. (worker ants) | 3.81 | researchgate.net |
These findings underscore the potential of this compound as a valuable component in future pest control strategies that prioritize environmental safety.
Contributions to Pharmaceutical and Cosmeceutical Research
The therapeutic potential of carvacrol, including its anti-inflammatory and antioxidant properties, has prompted investigation into its derivatives for pharmaceutical and cosmeceutical applications. While direct pharmacological studies on this compound are in early stages, its structural relationship to carvacrol suggests it may share some of its beneficial activities.
In the realm of cosmeceuticals, this compound is recognized for its utility as a fragrance ingredient. thegoodscentscompany.comthegoodscentscompany.com Its warm, spicy, and herbaceous aroma makes it a desirable component in various cosmetic formulations. scribd.com Beyond its scent, the potential for this compound to contribute other functional benefits to cosmetic products, such as antimicrobial preservation or skin-soothing effects, remains an area for future exploration. Its inclusion in patents for personal care products suggests a broader interest in its application within the industry. google.com
Integration in Personal Care Products
Notably, this compound is listed as a potential ingredient in oral care formulations, such as mouth rinses. google.com In this context, it may serve not only as a flavoring agent but also potentially contribute to the antimicrobial properties of the product, aligning with the known effects of its parent compound, carvacrol. Its use in topical products is also documented, where it functions as a fragrance component in creams, lotions, and other skincare items. google.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at the current estimated levels of intake as a flavoring agent. who.int
Conclusion and Future Directions in Carvacryl Ethyl Ether Research
Synthesis of Novel Analogs with Enhanced Specificity and Efficacy
The synthesis of carvacrol (B1668589) derivatives is a key strategy for enhancing its biological activities. researchgate.net Structural modifications of this phenolic monoterpenoid have been undertaken to improve efficacy and yield under milder reaction conditions, such as through microwave irradiation. researchgate.netnih.gov The aim of these structure-activity relationship (SAR) studies is to develop derivatives with potent and specific biological actions. researchgate.net For instance, certain carvacryl ether derivatives with m-chloro aryl and m,p-dichloro aryl substitutions have demonstrated potent activity against a range of bacteria, in some cases surpassing the parent compound, carvacrol. researchgate.net
Future research will likely focus on the synthesis of a wider array of carvacryl ethyl ether analogs. This could involve the introduction of different functional groups to the aromatic ring or modifications to the ethyl ether chain. The goal is to create a library of novel compounds with tailored properties, such as enhanced antimicrobial activity against specific pathogens or improved selectivity for particular biological targets. Polymer-supported reactions, which have been used for the synthesis of various carvacryl ethers and esters, offer a promising avenue for achieving higher yields and purity. researchgate.net
Table 1: Comparison of Antibacterial Activity of Carvacrol and its Derivatives
| Compound | Target Bacteria | Activity Compared to Carvacrol | Reference |
|---|---|---|---|
| m-chloro aryl carvacryl ether | Proteus vulgaris, Bacillus subtilis | More potent | researchgate.net |
| m,p-dichloro aryl carvacryl ether | Proteus vulgaris, Bacillus subtilis | More potent | researchgate.net |
| Naphthyl-substituted carvacryl ether | Proteus vulgaris, Bacillus subtilis | More potent | researchgate.net |
| Carvacrol Esters | B. megaterium, B. japonicum, B. polymyxa, B. substilits | Better potency and efficacy than ethers | researchgate.net |
In-depth Mechanistic Investigations of Biological Actions
Understanding the precise mechanism of action is crucial for the rational design and application of any bioactive compound. For carvacrol, it is established that its antimicrobial activity is largely due to its ability to disrupt the structural and functional properties of the cytoplasmic membrane. qascf.com However, a critical point of distinction for this compound is the absence of the free hydroxyl group, which is considered essential for the antimicrobial activity of carvacrol. nih.gov Studies on carvacryl acetate (B1210297) and carvacrol methyl ether, which also lack this free hydroxyl group, have found them to be inefficient as antimicrobial agents. nih.gov
This raises important questions about the biological activity of this compound. Future research must prioritize in-depth mechanistic investigations to determine if and how this compound exerts any biological effects. It is possible that its mechanism is entirely different from that of carvacrol, or that it acts as a pro-drug, being metabolized back to carvacrol in certain environments. Elucidating these mechanisms will be fundamental to identifying potential applications for this compound.
Advanced In Silico Studies for Drug Discovery and Design
Computational approaches are becoming indispensable in modern drug discovery. In silico studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the interactions between a compound and its biological targets, helping to predict its efficacy and guide the design of more potent derivatives. For instance, docking studies have been used to evaluate the potential of carvacrol and its derivatives, such as carvacryl acetate, as inhibitors of the SARS-CoV-2 main protease. dergipark.org.trresearchgate.net
The application of these advanced in silico methods to this compound represents a significant area for future research. Molecular docking could be employed to screen for potential protein targets, while quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of novel analogs. These computational studies, in conjunction with experimental validation, will accelerate the discovery and optimization of this compound-based compounds for various applications.
Table 2: Examples of In Silico Studies on Carvacrol and its Derivatives
| Compound(s) | In Silico Method | Target | Findings | Reference |
|---|---|---|---|---|
| Carvacrol, Carvacryl Acetate, Cuminaldehyde | Molecular Docking | SARS-CoV-2 Mpro | Demonstrated potential as inhibitors. | dergipark.org.trresearchgate.net |
Exploration of Synergistic Effects with Other Bioactive Compounds
The combination of bioactive compounds can lead to synergistic effects, where the combined activity is greater than the sum of the individual activities. Carvacrol has demonstrated significant synergistic effects when combined with other essential oil components, such as eugenol and thymol (B1683141), as well as with conventional antibiotics like erythromycin. nih.govnih.gov This synergy can enhance antimicrobial efficacy and potentially overcome drug resistance. nih.gov For example, the combination of carvacrol and ε-polylysine has shown synergistic effects against E. coli and S. aureus by increasing damage to the cell membrane. qascf.comqascf.com
A crucial future direction for this compound research is the systematic exploration of its synergistic potential. Studies should be designed to evaluate its effects when combined with other natural antimicrobials and conventional drugs against a broad spectrum of pathogens. Investigating these combinations could lead to the development of novel and more effective therapeutic strategies, particularly in the context of rising antimicrobial resistance.
Environmental Impact and Sustainability Considerations of Synthesis and Use
As with the development of any new chemical entity, it is imperative to consider the environmental impact and sustainability of its synthesis and application. The principles of green chemistry are highly relevant to the production of this compound and its analogs. Research into the synthesis of carvacrol derivatives has already highlighted the benefits of environmentally benign approaches, such as the use of microwave irradiation and polymer-supported reagents, which can lead to enhanced reaction rates, greater selectivity, and easier product isolation. researchgate.net
Future research should continue to focus on developing green and sustainable synthetic routes for this compound. This includes the use of renewable starting materials, safer solvents, and energy-efficient processes. researchgate.net Furthermore, a comprehensive life cycle assessment should be conducted to evaluate the environmental footprint of this compound, from its production to its ultimate fate in the environment. This includes studies on its biodegradability and potential ecotoxicity to ensure that its application does not pose a risk to ecosystems.
Q & A
Q. What are the common synthesis methods for Carvacryl ethyl ether, and what factors influence reaction efficiency?
this compound (5-isopropyl-2-methylphenyl ethyl ether) is typically synthesized via catalytic ethoxylation of carvacrol or camphene derivatives. A widely used method involves reacting carvacrol with ethyl alcohol under reflux conditions using a cation exchange resin (e.g., NKC-29) as a catalyst . Reaction efficiency depends on:
Q. How is this compound characterized post-synthesis to confirm its structure?
Structural validation employs:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices (RI ~1297) and fragmentation patterns confirm molecular identity .
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify ethyl ether linkage and aromatic substitution patterns.
- Column Chromatography : Purification ensures >95% purity, critical for reproducibility in biological assays .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, general ether safety guidelines apply:
- Peroxide formation : Store under inert gas (N) and avoid prolonged exposure to light/air .
- Flammability : Use explosion-proof equipment; vapor concentration should remain below 10% of the lower explosive limit (LEL) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. What are the mechanisms underlying the antifungal activity of this compound, and how do structural modifications affect its efficacy?
this compound disrupts microbial membranes via hydrophobic interactions, leading to ion leakage and oxidative stress. Key mechanisms include:
- Membrane depolarization : Observed in Candida albicans through propidium iodide uptake assays.
- ROS induction : Elevated reactive oxygen species (ROS) correlate with mitochondrial dysfunction . Structural modifications (e.g., alkyl chain length) alter lipophilicity, impacting bioavailability. Ethyl ether derivatives balance solubility and membrane penetration better than methyl or propyl analogs .
Q. How do researchers address discrepancies in reported toxicity data for this compound across different studies?
Discrepancies arise from variations in:
- Dosage regimes : Subacute toxicity studies in rats (14-day dietary exposure) show no adverse effects at ≤100 mg/kg but hepatotoxicity at higher doses .
- Model systems : In vitro assays (e.g., Ames test) may underestimate in vivo metabolic activation . Mitigation strategies include standardizing OECD guidelines for acute toxicity testing and cross-validating results with LC-MS/MS pharmacokinetic profiling .
Q. What experimental designs optimize the evaluation of this compound’s stability in pharmaceutical formulations?
Stability studies should incorporate:
- Accelerated degradation : Expose samples to 40°C/75% RH for 6 months, monitoring peroxide formation via iodometric titration .
- pH-dependent hydrolysis : Assess ether bond cleavage under acidic (pH 2) vs. neutral conditions using HPLC-UV .
- Light exposure : UV-Vis spectroscopy tracks photodegradation products .
Q. How can computational modeling predict the environmental fate of this compound?
Quantitative Structure-Activity Relationship (QSAR) models estimate:
- Biodegradation potential : Low persistence (BIOWIN score <2.5) due to ether bonds susceptible to microbial hydrolysis.
- Bioaccumulation : LogP ~3.2 suggests moderate lipid affinity but rapid metabolism in aquatic organisms . Validation requires microcosm studies measuring half-life in soil/water matrices .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
